Losigamone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Losigamone is an investigational drug primarily studied for its potential use in the treatment of epilepsy. It is known for its unique anticonvulsant activity profile and excellent tolerability. This compound has been studied as an add-on treatment for partial seizures and has undergone phase III clinical trials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Losigamone can be synthesized through a series of chemical reactions involving the formation of a furanone ring. The synthetic route typically involves the following steps:

Formation of the furanone ring: This involves the reaction of a chlorophenyl compound with a hydroxymethyl group to form the furanone structure.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents is also crucial in the industrial production of this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .

Applications De Recherche Scientifique

Efficacy in Epilepsy Treatment

Clinical Trials and Findings

-

Add-On Therapy for Focal Epilepsy :

- In a multi-center, double-blind study involving 264 participants, losigamone was tested at dosages of 1200 mg/day and 1500 mg/day against a placebo. The results indicated a significant reduction in seizure frequency:

- Placebo : 11.8% achieved a ≥50% reduction in seizures.

- This compound 1200 mg/day : 17.2% achieved a ≥50% reduction.

- This compound 1500 mg/day : 29.3% achieved a ≥50% reduction.

- The relative median reduction in seizure frequency was 19.7% for the lower dose and 25.3% for the higher dose compared to placebo (3.3%) .

- In a multi-center, double-blind study involving 264 participants, losigamone was tested at dosages of 1200 mg/day and 1500 mg/day against a placebo. The results indicated a significant reduction in seizure frequency:

- Safety Profile :

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring within two to three hours post-administration.

- Half-Life : Approximately four to seven hours, allowing for flexible dosing schedules .

Preclinical Studies

Preclinical research has demonstrated that this compound is effective against various seizure models:

- In rodent studies, this compound showed significant efficacy against maximal electroshock-induced seizures and other convulsion models . Its effectiveness was noted at doses as low as 7.7 mg/kg in mice.

Case Studies

- Clinical Trial Case Study :

- Preclinical Efficacy Study :

Mécanisme D'action

The exact mechanism of action of Losigamone is not fully understood. it is believed to interact with gamma-aminobutyric acid (GABA) receptors, potassium channels, and sodium channels. This compound increases GABA-induced chloride influx in spinal cord neuron cultures but has no significant influence on GABAergic inhibitory postsynaptic potentials in hippocampal slices. The pharmacological activity profiles of the two enantiomers of this compound are not identical, suggesting that excitatory amino acid-mediated processes are involved in the mode of action of the (+)-enantiomer .

Comparaison Avec Des Composés Similaires

Brivaracetam: Another antiepileptic drug with a different mechanism of action.

Carisbamate: A novel antiepileptic drug with unique pharmacokinetic properties.

Lacosamide: Used for the treatment of partial-onset seizures.

Pregabalin: Known for its use in treating neuropathic pain and epilepsy.

Uniqueness of Losigamone: this compound’s unique anticonvulsant activity profile and excellent tolerability set it apart from other similar compounds. Its interaction with multiple molecular targets, including GABA receptors and ion channels, contributes to its distinct pharmacological effects .

Propriétés

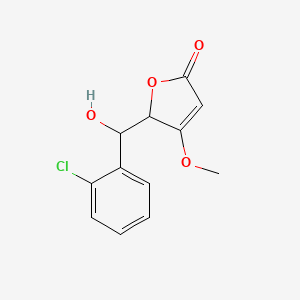

Formule moléculaire |

C12H11ClO4 |

|---|---|

Poids moléculaire |

254.66 g/mol |

Nom IUPAC |

2-[(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |

InChI |

InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3 |

Clé InChI |

ICDNYWJQGWNLFP-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |

Synonymes |

(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone 5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone A 033 A-033 A033 ADD137022 AO-33 losigame losigamone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.